![molecular formula C19H23FN2O2 B611741 N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide CAS No. 1276013-77-4](/img/structure/B611741.png)
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Overview
Description
VU0404251 is a mGlu5 positive allosteric modulator.
Scientific Research Applications
Drug Development
VU0404251 is a small molecule drug . It was initially developed by Vanderbilt University Medical Center . The drug is currently in the preclinical phase .
Mechanism of Action
The compound acts as a positive allosteric modulator for the metabotropic glutamate receptor 5 (mGluR5) . This means it enhances the response of mGluR5 to its ligand, glutamate .
Therapeutic Areas
VU0404251 is being researched for its potential applications in various diseases . The active indication for this compound is in the treatment of psychotic disorders .
Psychotic Disorders
The compound is being studied for its potential use in the treatment of psychotic disorders . This includes conditions like schizophrenia, where there is a need for new treatments .
Clinical Trials
VU0404251 is currently in the preclinical phase, which means it is being tested in the lab and in animal models . If these studies are successful, the compound may move on to clinical trials in humans .
Regulatory Approval
As of now, VU0404251 has not received regulatory approval . This process involves rigorous testing and review to ensure the safety and efficacy of the drug .
Future Research
Given its mechanism of action and current indications, future research on VU0404251 may explore its potential in treating other neurological and psychiatric disorders . This could include conditions like depression, anxiety, and neurodegenerative diseases .
properties
IUPAC Name |
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYBJCDMLJODRK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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